Benzene, 1,3-octadiynyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62217-45-2 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
octa-1,3-diynylbenzene |
InChI |
InChI=1S/C14H14/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-4H2,1H3 |
InChI Key |
GFZZPFUTRBRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 1,3 Octadiynylbenzene Moieties
Cycloaddition Chemistry
The electron-rich pi systems of the alkyne moieties in 1,3-octadiynylbenzene make it an excellent substrate for cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product through the reorganization of electrons from the diyne and a reacting partner. Among the most significant of these transformations is the azide-alkyne cycloaddition.
The Azide-Alkyne Cycloaddition (AAC), a quintessential example of click chemistry, is a powerful method for forming a stable 1,2,3-triazole ring from an azide (B81097) and an alkyne. wikipedia.org For a substrate like 1,3-octadiynylbenzene, the presence of two distinct alkyne groups—one terminal and one internal—raises important questions of chemoselectivity and regioselectivity. The outcome of the AAC reaction is highly dependent on the catalytic method employed.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used transformation that exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. organic-chemistry.org
Azide-Alkyne Cycloaddition (AAC) as a Core Transformation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselectivity and 1,4-Disubstituted 1,2,3-Triazole Formation
A hallmark of the CuAAC reaction is its exceptional regioselectivity. When an azide reacts with a terminal alkyne like the one present in 1,3-octadiynylbenzene, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The internal alkyne of the 1,3-octadiynylbenzene moiety is generally unreactive under standard CuAAC conditions, providing excellent chemoselectivity for the terminal position. This selectivity is a direct consequence of the reaction mechanism, which requires the formation of a copper-acetylide intermediate from the terminal alkyne's acidic proton. nih.govresearchgate.net
The reaction of 1,3-octadiynylbenzene with an organic azide (R-N₃) would therefore proceed at the terminal alkyne, leaving the internal alkyne untouched and yielding a single major product.
Table 1: Regioselectivity in CuAAC of 1,3-Octadiynylbenzene with Benzyl (B1604629) Azide
| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioisomer |
| Benzene (B151609), 1,3-octadiynyl- | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-benzyl-4-(1-phenyl-1,3-pentadiynyl)-1H-1,2,3-triazole | 1,4-disubstituted |
Mechanistic Investigations of CuAAC
The mechanism of the CuAAC is understood to be a stepwise process, which distinguishes it from the concerted thermal Huisgen 1,3-dipolar cycloaddition. nih.gov
The catalytic cycle is generally proposed to involve the following key steps:
Formation of Copper(I) Acetylide: The terminal alkyne of 1,3-octadiynylbenzene, possessing a weakly acidic proton, reacts with a Cu(I) species to form a copper(I) acetylide intermediate. nih.govresearchgate.net The coordination of copper to the alkyne significantly increases the acidity of the terminal proton, facilitating this step. acs.org
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
Cyclization: The coordinated azide then undergoes a cyclization step. This involves the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide, forming a six-membered copper-containing metallacycle.
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, which can then enter another cycle.
Throughout this process, the internal alkyne of the 1,3-octadiynylbenzene remains a spectator due to its lack of an acidic proton, which is necessary to form the crucial acetylide intermediate.
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer. When terminal alkynes are used, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org Effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes. organic-chemistry.orgnih.gov
A significant advantage of the RuAAC is its broader substrate scope compared to CuAAC; it is capable of catalyzing the cycloaddition of both terminal and internal alkynes. organic-chemistry.orgnih.govacs.org This opens up the possibility for 1,3-octadiynylbenzene to react at either of its alkyne positions, although the terminal alkyne is generally more reactive. The reaction with the terminal alkyne would yield the 1,5-disubstituted triazole, while reaction with the internal alkyne would lead to a fully substituted (1,4,5-trisubstituted) triazole. organic-chemistry.orgnih.gov
The proposed mechanism for RuAAC differs fundamentally from that of CuAAC. organic-chemistry.orgorganic-chemistry.org It is thought to proceed via the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov The initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov This is followed by reductive elimination, which releases the triazole product and regenerates the active ruthenium catalyst. organic-chemistry.org Density Functional Theory (DFT) calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. organic-chemistry.org
Table 2: Predicted Regioselectivity in RuAAC of 1,3-Octadiynylbenzene with Benzyl Azide
| Reactive Site | Reactant 2 | Catalyst | Predicted Product | Regioisomer |
| Terminal Alkyne | Benzyl Azide | CpRuCl(COD) | 1-benzyl-5-(1-phenyl-1,3-pentadiynyl)-1H-1,2,3-triazole | 1,5-disubstituted |
| Internal Alkyne | Benzyl Azide | CpRuCl(COD) | 1-benzyl-4-butyl-5-phenyl-1H-1,2,3-triazole | 1,4,5-trisubstituted |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst, thereby avoiding issues of catalyst toxicity in biological systems. The driving force for this reaction is not a catalyst but rather the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145). magtech.com.cn The release of this strain enthalpy during the formation of the stable triazole ring significantly lowers the activation energy of the cycloaddition.
The parent molecule, Benzene, 1,3-octadiynyl-, is a linear, unstrained alkyne and is therefore not a suitable substrate for SPAAC. iris-biotech.de To participate in this type of reaction, a derivative of 1,3-octadiynylbenzene would need to be synthesized in which one of the alkyne functionalities is incorporated into a strained eight-membered ring. The synthesis of such strained cyclooctyne derivatives, like dibenzocyclooctynes (DBCO) or aza-dibenzocyclooctynes (DIBAC), is a non-trivial multi-step process. nih.gov
Should such a strained derivative be prepared, it could then react readily with azides at physiological temperatures without a catalyst. enamine.net The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the original Huisgen cycloaddition, but is dramatically accelerated by the strained nature of the alkyne. nih.gov The rate of SPAAC can be further tuned by modifying the cyclooctyne structure; for instance, the addition of electron-withdrawing groups or the oxidation of adjacent functional groups can increase reaction kinetics. researchgate.netnih.gov
Comparative Reactivity Studies: Ethynyl (B1212043) versus Octadiynyl Spacers
The extended π-system of the 1,3-octadiynyl spacer leads to a smaller HOMO-LUMO gap compared to a simple ethynylbenzene. This increased electron delocalization makes the octadiynyl moiety more polarizable and potentially more reactive in certain pericyclic reactions. The longer chain also introduces greater conformational flexibility, which can influence the kinetics and outcome of intramolecular reactions.
In contrast, the ethynyl group is sterically less demanding, which can be an advantage in reactions where bulky substituents hinder the approach of reagents. However, the shorter conjugation length means it is generally less reactive in reactions that are driven by the electronic properties of an extended π-system. The specific reaction conditions and the nature of the co-reactants will ultimately determine whether the ethynyl or octadiynyl spacer leads to higher reactivity and better yields.
Pericyclic Reactions and Carbocyclizations
The conjugated diyne unit within 1,3-octadiynylbenzene is a key structural feature that enables its participation in pericyclic reactions, most notably the Hexadehydro-Diels–Alder (HDDA) reaction, as well as various transition metal-catalyzed carbocyclization reactions.
Hexadehydro-Diels–Alder (HDDA) Reaction for o-Benzyne Generation
The Hexadehydro-Diels–Alder (HDDA) reaction is a powerful thermal cycloisomerization process that utilizes a 1,3-diyne and a third alkyne (the diynophile) to generate a highly reactive o-benzyne intermediate. nih.govwikipedia.orgnih.govnih.govumn.edu This reaction is a [4+2] cycloaddition where the 1,3-diyne acts as the 4π component and the alkyne serves as the 2π component. nih.govwikipedia.org A molecule containing a 1,3-octadiynylbenzene moiety can be a suitable precursor for an HDDA reaction if it is tethered to a diynophile. nih.gov
Transition Metal-Catalyzed [m+n+2]-Carbocyclization Reactions for Substituted Benzene Ring Synthesis
Transition metal-catalyzed [m+n+2]-carbocyclization reactions are efficient methods for the construction of carbo- and heterocyclic ring systems. nih.govrsc.orgnih.govrsc.org In the context of 1,3-octadiynylbenzene, the diyne moiety can participate as a four-π-electron component in a [2+2+2] carbocyclization with an alkyne to form a substituted benzene ring. These reactions are often catalyzed by transition metals such as rhodium, cobalt, or nickel. nih.gov
The general mechanism involves the coordination of the unsaturated components (the two alkynes of the diyne and the external alkyne) to the metal center, followed by oxidative coupling to form a metallacyclic intermediate. Reductive elimination from this intermediate then furnishes the substituted benzene ring and regenerates the active catalyst. nih.gov This methodology provides a powerful and atom-economical route to highly substituted aromatic compounds. youtube.comlibretexts.org The regioselectivity of the cycloaddition can be a significant challenge when using unsymmetrical alkynes, but this can often be controlled by the choice of catalyst and ligands. nih.gov
Polymerization Processes
The diacetylene unit within the 1,3-octadiynylbenzene structure is a key functional group that can undergo polymerization, particularly in the solid state, to form highly conjugated polymers known as polydiacetylenes.
Solid-State Polymerization of Diacetylene Units in Arylene Derivatives
The solid-state polymerization of diacetylene-containing molecules, including arylene derivatives, is a topochemical reaction. ulsu.ruwikipedia.org This means that the reaction occurs in the crystalline state with the reactivity and the structure of the resulting polymer being dictated by the packing of the monomer units in the crystal lattice. ulsu.ruwikipedia.org For polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement. The ideal packing involves a repeat distance of approximately 5 Å and a tilt angle of about 45° between the diacetylene rods and the stacking axis. wikipedia.org
This polymerization is typically initiated by external stimuli such as UV light or heat. wikipedia.orgnih.gov The reaction proceeds via a 1,4-addition mechanism across the conjugated diacetylene units of adjacent monomers, leading to the formation of a polymer with an alternating ene-yne backbone. ulsu.runih.gov This process can often occur as a single-crystal-to-single-crystal transformation, yielding macroscopic, defect-free polymer single crystals. ulsu.rustonybrook.edu The resulting polydiacetylenes are highly crystalline and stereochemically regular. ulsu.ru
Formation and Characterization of Polydiacetylenes
The formation of polydiacetylenes from 1,3-octadiynylbenzene derivatives in the solid state results in a class of conjugated polymers with interesting optical and electronic properties. wikipedia.org A notable characteristic of this polymerization is the dramatic color change that accompanies it; the monomer crystals, which are often colorless or pale, turn intensely colored (typically blue or red) upon polymerization due to the formation of the extended π-conjugated system in the polymer backbone. wikipedia.org
These polydiacetylenes exhibit chromic transitions, meaning their color can change in response to external stimuli such as temperature (thermochromism), solvent exposure (solvatochromism), or mechanical stress. wikipedia.orgrsc.org The blue-to-red color transition is associated with a conformational change in the polymer backbone that reduces the effective conjugation length. wikipedia.org
The characterization of polydiacetylenes is primarily carried out using spectroscopic techniques. UV-Vis absorption spectroscopy is used to monitor the polymerization process and to characterize the electronic transitions of the conjugated backbone. nih.gov The blue phase of polydiacetylenes typically shows a strong absorption maximum around 640 nm, while the red phase absorbs at a shorter wavelength, around 540 nm. nih.gov
Raman spectroscopy is a particularly powerful tool for characterizing polydiacetylenes because the vibrations of the carbon-carbon double and triple bonds in the conjugated backbone give rise to very strong and characteristic Raman signals. nih.govrsc.org The positions of these peaks are sensitive to the conjugation length and the conformation of the polymer chain. frontiersin.org
| Spectroscopic Technique | Blue Phase Polydiacetylene | Red Phase Polydiacetylene | Information Obtained |
| UV-Vis Absorption | λmax ≈ 640 nm nih.gov | λmax ≈ 540 nm nih.gov | Electronic transitions, effective conjugation length |
| Raman Spectroscopy | C=C stretch ≈ 1453 cm-1, C≡C stretch ≈ 2083 cm-1 frontiersin.org | C=C stretch ≈ 1500 cm-1, C≡C stretch ≈ 2100 cm-1 nih.gov | Vibrational modes of the backbone, conformational state |
| Fluorescence Spectroscopy | Generally non-emissive | Often fluorescent | Electronic relaxation pathways |
Note: The exact spectroscopic values can vary depending on the specific side groups attached to the polydiacetylene backbone and the physical state of the polymer.
Asymmetrically-Substituted Octatetraynes in Polymerization Studies
Extensive literature searches for polymerization studies specifically involving asymmetrically-substituted octatetraynes derived from "Benzene, 1,3-octadiynyl-" did not yield any direct research findings. While the polymerization of symmetrically substituted diacetylenes and other related monomers is a well-established field, specific studies on the polymerization of octatetraynes with a phenyl group at one end and another substituent at the other appear to be limited or not publicly available.
Other Catalytic and Cascade Reactions
Rhodium(II)-Mediated Cascade Cyclization/Rearrangement
There is a lack of specific published research on the Rhodium(II)-mediated cascade cyclization and rearrangement of "Benzene, 1,3-octadiynyl-". While Rhodium(II) catalysis is a broad and active area of research for various organic transformations, including cascade reactions of alkynes and diazo compounds, specific examples involving the 1,3-octadiynylbenzene moiety in such cascade reactions are not readily found in the current scientific literature.
Chemical Functionalization of Purine-Purine Base Pairs with Octadiynyl Side Chains
The chemical functionalization of purine (B94841) nucleosides with octadiynyl side chains has been a subject of significant interest in the field of nucleic acid chemistry. This research primarily focuses on understanding the impact of these modifications on the structure, stability, and recognition properties of DNA, particularly in the context of non-canonical purine-purine base pairings.
Oligonucleotides have been synthesized incorporating purine nucleosides, specifically 7-deaza-7-(octa-1,7-diynyl)-2′-deoxyguanosine and 7-deaza-7-(octa-1,7-diynyl)-2′-deoxyadenosine, to investigate their properties. acs.orgnih.gov The synthesis of these modified nucleosides is typically achieved through a palladium-assisted Sonogashira cross-coupling reaction between the corresponding iodo-purine derivative and an excess of octa-1,7-diyne. seela.net
The terminal alkyne of the octadiynyl side chain serves as a versatile handle for further chemical modifications, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". seela.net This allows for the selective conjugation of various molecules, such as fluorescent dyes, to the modified oligonucleotides. For instance, the non-fluorescent 3-azido-7-hydroxycoumarin (B34554) has been successfully "clicked" onto oligonucleotides containing octadiynyl-modified purines, resulting in strongly fluorescent 1,2,3-triazole conjugates. acs.orgnih.gov This approach enables the development of fluorescent probes for studying DNA structure and recognition.
The impact of the octadiynyl side chain on the physicochemical properties of the nucleosides has also been investigated. The pKa values of the modified purine nucleosides are not significantly altered compared to their propynylated counterparts. seela.net However, these values differ from those of the natural purine 2′-deoxyribonucleosides, which can affect base pair stability and discrimination. seela.net
Table 1: Impact of Octadiynyl Functionalization on DNA Duplex Stability
| Modified Nucleoside | Position of Octadiynyl Chain | Effect on Duplex Stability (Tm) | Reference |
| 7-deaza-7-(octa-1,7-diynyl)-2′-deoxyguanosine | 7-position of 7-deazapurine | Positive | acs.orgnih.gov |
| 7-deaza-7-(octa-1,7-diynyl)-2′-deoxyadenosine | 7-position of 7-deazapurine | Positive | acs.orgnih.gov |
| 8-aza-7-deaza-7-(octa-1,7-diynyl)-isoguanosine | 7-position of 8-aza-7-deazapurine | Well-accommodated | acs.org |
| 8-(octa-1,7-diynyl)-isoguanosine | 8-position of isoguanine | Destabilizing | acs.org |
Advanced Research Applications of 1,3 Octadiynylbenzene Scaffolds
Engineering of Functional Nucleic Acid Systems
The ability to introduce specific chemical modifications into DNA and RNA at precise locations is crucial for a wide range of applications, from diagnostics to nanotechnology. The 1,3-octadiynyl moiety serves as a key building block in this endeavor, enabling the postsynthetic functionalization of oligonucleotides with a diverse array of molecules.
Researchers have successfully synthesized phosphoramidite (B1245037) derivatives of nucleosides, such as 5-(octa-1,7-diynyl)-2'-deoxyuridine, which can be readily used in standard DNA synthesizers. acs.orgcambio.co.uk The coupling efficiency of these modified phosphoramidites is typically high, often exceeding 99%, ensuring the high-yield production of oligonucleotides containing the 1,3-octadiynyl moiety. cambio.co.uknih.gov This post-synthetic modification strategy is advantageous as it avoids potential damage to sensitive functional groups that might not be stable under the conditions of oligonucleotide synthesis. nih.gov The flexibility of this approach allows for the incorporation of the octadiynyl group at the 5' or 3' terminus, as well as at internal positions within the sequence. nih.govidtdna.com
| Modified Nucleoside | Method of Incorporation | Typical Coupling Efficiency | Reference |
| 5-(octa-1,7-diynyl)-2'-deoxyuridine | Phosphoramidite Chemistry | > 99% | cambio.co.uk |
| 5-(1,7-octadiynyl)-dC | Phosphoramidite Chemistry | High | researchgate.net |
| Octadiynyl-8-aza-7-deaza-2'-deoxyadenosine | Phosphoramidite Chemistry | High | semanticscholar.org |
Table 1: Examples of site-specific incorporation of octadiynyl-modified nucleosides.
The terminal alkyne of the incorporated 1,3-octadiynyl group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govglenresearch.comatdbio.comglenresearch.com These reactions are highly efficient, specific, and biocompatible, making them ideal for the modification of sensitive biomolecules like nucleic acids. acs.orgsoton.ac.uk The resulting stable triazole linkage covalently attaches a molecule of interest to the DNA or RNA backbone. idtdna.comthermofisher.com
The CuAAC reaction, while highly efficient, requires a copper(I) catalyst, which can potentially damage the DNA structure. glenresearch.comcuvillier.de However, the use of copper-stabilizing ligands has largely overcome this issue, enabling its widespread use for labeling oligonucleotides. glenresearch.comglenresearch.com SPAAC, on the other hand, is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide (B81097). nih.govresearchgate.net This method is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.
A major application of octadiynyl-functionalized oligonucleotides is the attachment of fluorescent dyes. atdbio.combiosyn.com This allows for the creation of fluorescently labeled probes for a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. genelink.com The click reaction provides a straightforward and efficient method for conjugating a wide range of fluorescent azides to the alkyne-modified DNA or RNA. nih.govnih.gov This post-synthetic labeling approach is often more convenient and efficient than incorporating dye-modified phosphoramidites directly during synthesis, especially for dyes that are unstable under synthesis conditions. atdbio.com
The high efficiency of the click reaction ensures that a high proportion of the oligonucleotides are labeled, leading to brighter probes and more sensitive detection. glenresearch.com Researchers have successfully attached various fluorophores, such as fluorescein, rhodamine, and cyanine (B1664457) dyes, to octadiynyl-modified oligonucleotides for use in a range of imaging and detection applications. atdbio.comthermofisher.com
| Fluorophore | Click Chemistry Method | Application | Reference |
| Fluorescein | CuAAC | DNA labeling and detection | acs.org |
| Coumarin | CuAAC | Fluorescence quenching studies | semanticscholar.org |
| Anthracene (B1667546) | CuAAC | Duplex stabilization and fluorescence studies | semanticscholar.org |
| Alexa Fluor Dyes | CuAAC / SPAAC | Cellular imaging and microarray analysis | thermofisher.comthermofisher.com |
Table 2: Examples of fluorescent dyes conjugated to octadiynyl-modified nucleic acids.
Beyond fluorescent dyes, the click chemistry platform on octadiynyl-modified nucleic acids allows for the attachment of other important reporter groups, such as biotin. glenresearch.comcuvillier.de Biotinylated oligonucleotides are widely used for purification, immobilization on streptavidin-coated surfaces, and in various detection assays. The high efficiency of the click reaction ensures a high yield of biotinylated product. glenresearch.com
Other reporter groups, such as peptides, sugars, and other small molecules, can also be conjugated to octadiynyl-modified oligonucleotides, opening up a wide range of possibilities for creating novel nucleic acid-based tools and sensors. researchgate.netresearchgate.net This versatility makes the 1,3-octadiynyl scaffold a powerful platform for the development of customized nucleic acid conjugates.
The presence of two alkyne groups in a di-alkyne-modified oligonucleotide, or the use of bis-functional azides with single alkyne modifications, enables the creation of interstrand and intrastrand cross-links in DNA. nih.govresearchgate.net DNA interstrand cross-links (ICLs) are potent cytotoxic lesions that can block DNA replication and transcription, making them valuable in anticancer therapy. nih.govresearchgate.netnih.gov
By incorporating octadiynyl-modified nucleosides into two separate DNA strands and reacting them with a bis-azide, it is possible to create a site-specific ICL. nih.govsemanticscholar.org This "bis-click" reaction allows for precise control over the location of the cross-link, which is crucial for studying the mechanisms of DNA repair and for developing targeted chemotherapeutic agents. wikipedia.orgbaseclick.eunsf.gov The resulting cross-linked duplexes often exhibit increased thermal stability compared to their unmodified counterparts. nih.govnih.gov Similarly, intrastrand cross-links can be formed by reacting two alkyne moieties within the same DNA strand with a bis-azide.
| Cross-linking Agent | Reaction Type | Effect on DNA | Reference |
| Bis-functional azides | "Bis-click" reaction (CuAAC) | Site-specific interstrand cross-linking | nih.govnih.gov |
| Bis-functional azides | "Bis-click" reaction (CuAAC) | Site-specific intrastrand cross-linking | researchgate.net |
Table 3: Cross-linking of DNA using octadiynyl modifications and bis-functional azides.
The introduction of a bulky, rigid 1,3-octadiynyl group into a nucleic acid duplex can influence its stability and hybridization properties. nih.gov Studies have shown that the presence of an octadiynyl side chain can have a stabilizing effect on DNA duplexes. cambio.co.uksemanticscholar.org This stabilization is attributed to favorable stacking interactions between the rigid aromatic-like diyne system and the adjacent nucleobases. uni-muenchen.de
For instance, DNA duplexes containing octa-1,7-diynyl side chains have been shown to be more stable than the corresponding unmodified oligonucleotides. semanticscholar.org The degree of stabilization can depend on the position of the modification within the duplex. nih.gov The conjugation of bulky molecules, such as an anthracene residue, via the octadiynyl linker can lead to a significant increase in the melting temperature (Tm) of the duplex, in some cases by as much as 9°C. semanticscholar.org This property can be exploited to enhance the binding affinity of nucleic acid probes and to create more stable DNA nanostructures.
| Modification | Effect on Duplex Stability (ΔTm) | Proposed Reason for Stability Change | Reference |
| Octa-1,7-diynyl side chain | Increased stability | Favorable stacking interactions | semanticscholar.org |
| Anthracene conjugate via octadiynyl linker | Significant increase (up to +9°C) | Enhanced stacking and hydrophobic interactions | semanticscholar.org |
| Internal cross-link via octadiynyl and bis-azide | Significantly increased stability | Covalent linkage reduces dissociation | nih.gov |
| Terminal cross-link via octadiynyl and bis-azide | Stable as individual duplexes | Minimal distortion of the duplex ends | nih.gov |
Table 4: Influence of octadiynyl modifications on nucleic acid duplex stability.
Design of Unnatural DNA Backbones
The quest to create synthetic genetic polymers, or unnatural DNA, has opened new avenues in synthetic biology and materials science. While direct research specifically employing 1,3-octadiynylbenzene in the creation of unnatural DNA backbones is not extensively documented, the principles of using rigid, linear scaffolds like phenylacetylene (B144264) derivatives are well-established. These scaffolds can be used to create novel DNA-like architectures with programmed spatial arrangements. nih.gov The diyne functionality of 1,3-octadiynylbenzene offers a rigid and linear component that could, in principle, be incorporated into a polymer backbone, mimicking the regular spacing of natural nucleobases. The phenyl group allows for further functionalization, enabling the attachment of recognition units or other moieties. The use of "click chemistry" provides an efficient method for stitching together synthetic DNA strands with non-natural linkages, a technique that could potentially be applied to monomers derived from 1,3-octadiynylbenzene. chemistryworld.com
Innovations in Materials Science and Polymer Chemistry
The unique electronic and structural properties of 1,3-octadiynylbenzene make it a promising candidate for the development of novel materials with advanced functionalities.
Synthesis of Polydiacetylene-Based Semiconducting Polymers from Diynyl Monomers
Polydiacetylenes (PDAs) are a class of conducting polymers known for their unique optical and electronic properties. wikipedia.org They are synthesized through the topochemical polymerization of diacetylene monomers, a process that is highly dependent on the spatial arrangement of the monomers in the solid state. wikipedia.org 1,3-Octadiynylbenzene, as a diacetylene-containing monomer, has the potential to be used in the synthesis of novel polydiacetylene-based semiconducting polymers. The polymerization of such monomers would lead to a conjugated polymer backbone with alternating double and triple bonds, which is characteristic of semiconducting materials. researchgate.net The phenyl substituent on the diyne backbone could influence the packing of the monomers in the solid state and, consequently, the efficiency of the topochemical polymerization. Furthermore, the electronic properties of the resulting polymer could be tuned by modifying the phenyl ring, opening up possibilities for applications in organic electronics. google.comgoogle.com
Development of Aggregation-Induced Emission (AIE) Systems with Diyne Moieties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. rsc.org This property is highly desirable for applications in sensors, imaging, and light-emitting devices. Molecules containing rotor-like structures, such as tetraphenylethylene (B103901) (TPE), are classic examples of AIE-active compounds. researchgate.net The phenyl and diyne moieties in 1,3-octadiynylbenzene suggest its potential as a building block for AIE-active materials. The free rotation of the phenyl group in a dissolved state can lead to non-radiative decay pathways, resulting in low fluorescence. However, in an aggregated state, the restriction of these intramolecular rotations can block the non-radiative channels and activate radiative decay, leading to strong emission. Poly(phenylacetylene)s, which are structurally related to polymers that could be derived from 1,3-octadiynylbenzene, have been shown to exhibit AIE. bit.edu.cnwiley-vch.de The incorporation of diyne moieties can enhance the electronic conjugation and influence the packing in the aggregated state, potentially leading to materials with tunable AIE properties. rsc.org
| AIE-Active System Component | Potential Role of 1,3-Octadiynylbenzene |
| Fluorophore Core | The phenyl-diyne structure can act as the core luminogen. |
| Rotor Unit | The phenyl group attached to the diyne can act as a molecular rotor. |
| Aggregation Inducer | The overall molecular structure can promote aggregation through π-π stacking and van der Waals interactions. |
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Phenylacetylene derivatives are known to form various supramolecular assemblies, such as helical structures and fibers, driven by π-π stacking interactions between the aromatic rings. pku.edu.cnresearchgate.netmdpi.com The 1,3-octadiynylbenzene scaffold, with its extended π-system, is an excellent candidate for the construction of such ordered supramolecular structures. The linear and rigid nature of the diyne unit, combined with the planar phenyl group, can facilitate the formation of well-defined one-dimensional stacks. The resulting supramolecular polymers can exhibit interesting properties, such as chirality transfer and responsiveness to external stimuli. acs.org Furthermore, functionalization of the phenyl ring can introduce other non-covalent interaction sites, such as hydrogen bonding or metal coordination, allowing for the creation of more complex and hierarchical supramolecular architectures.
Development of Chemical Probes and Ligands
The ability to functionalize the 1,3-octadiynylbenzene scaffold makes it a versatile platform for the development of chemical probes and ligands for biological targets.
Creation of Chemically Reactive Moieties for Conjugation
The 1,3-octadiynylbenzene structure inherently possesses chemically reactive moieties within its conjugated diyne system, which are pivotal for creating bioconjugates. The terminal alkyne is a particularly versatile handle for covalent modification of biomolecules. nih.gov This reactivity is harnessed through several established ligation chemistries.
One of the most prominent applications is in cycloaddition reactions. The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages. This method is widely used to attach the 1,3-octadiynylbenzene scaffold to proteins, nucleic acids, or other molecules that have been modified to contain an azide group.
Furthermore, the internal alkyne can also be engaged, although its reactivity is generally lower than the terminal alkyne. Strategies involving arylation chemistry can modify the phenyl ring, introducing additional functional groups that can serve as alternative points of conjugation. For instance, electron-deficient aryl halides can be introduced onto the benzene (B151609) ring to react with nucleophilic residues on biomolecules, such as the thiol group of cysteine, via nucleophilic aromatic substitution (SNAr). nih.gov This dual reactivity—at the diyne chain and on the aromatic ring—allows for the construction of complex, multifunctional molecular architectures.
The creation of these reactive handles enables the conjugation of 1,3-octadiynylbenzene to a wide array of molecular partners, including fluorescent dyes, affinity tags, and therapeutic agents, thereby facilitating the development of advanced probes and drug delivery systems.
Advancements in Bioorthogonal Chemical Tool Development
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The alkyne groups of the 1,3-octadiynylbenzene scaffold make it an excellent candidate for the development of bioorthogonal tools. Alkynes are rare in most biological systems, ensuring that probes containing this moiety react selectively with their intended targets. nih.govnih.gov
A key advancement is the use of such scaffolds in strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnwur.nlnih.gov Unlike CuAAC, SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living cells and organisms. magtech.com.cn While 1,3-octadiynylbenzene itself is a linear, unstrained alkyne, it can be conjugated to strained cyclooctyne molecules. Alternatively, the core scaffold can be incorporated into larger, strained ring systems. These strained diyne probes react rapidly and specifically with azide-modified biomolecules, enabling real-time imaging and tracking. The reactivity of these systems can be finely tuned by modifying substituents on the aryl ring of the cyclooctyne, with electron-withdrawing groups often increasing the reaction rate. nih.gov
Researchers are continuously developing new bioorthogonal reactions that expand the molecular toolkit. The 1,3-diyne motif is being explored in reactions beyond cycloadditions, such as in inverse-electron-demand Diels-Alder (IEDDA) reactions, where alkynes can serve as dienophiles for reaction with tetrazines. cam.ac.uk The development of arylalkynyltrifluoroborates, for example, has introduced a class of unstrained alkynes that exhibit fast and controllable IEDDA kinetics with specific tetrazines. cam.ac.uk The 1,3-octadiynylbenzene scaffold provides a foundational structure for creating such novel and versatile bioorthogonal probes.
Methodological Advancements in Organic Synthesis
Refinements in Solid-Phase Synthesis Techniques
Solid-phase synthesis has revolutionized the production of peptides, oligonucleotides, and other complex organic molecules by simplifying purification and enabling automation. wikipedia.org This methodology has been adapted for the synthesis of molecules containing the 1,3-octadiynylbenzene scaffold, particularly for the construction of oligomers with precisely defined lengths and sequences.
The typical strategy involves attaching a starting monomer to a solid support, such as Merrifield's resin, through a cleavable linker. nih.gov The synthesis then proceeds in an iterative fashion. For example, a resin-bound molecule with a terminal alkyne can be coupled to a monomer unit containing both a halo-aryl group (e.g., iodo-benzene) and a protected alkyne. This palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, extends the molecular chain. Subsequently, the protecting group on the newly added alkyne is removed, allowing for the next coupling cycle. This iterative process enables the controlled, step-by-step construction of complex diyne-containing structures.
This bidirectional synthesis strategy allows for the extension of the molecule from a central core, enabling the creation of diverse molecular libraries for applications in materials science and drug discovery. nih.gov The use of solid-phase techniques significantly enhances the efficiency of synthesizing these complex molecules by allowing for the use of excess reagents to drive reactions to completion, with purification simply involving washing the resin. wikipedia.org
Development of Novel Catalytic Processes for Alkyne Transformations
The transformation of the alkyne groups in 1,3-octadiynylbenzene is a key area of research, with novel catalytic processes enabling the synthesis of a diverse range of functionalized products. Metal-catalyzed hydrofunctionalization—the addition of an H-Y bond across a C-C triple bond—is a powerful, atom-economical method for this purpose. mdpi.com
Various transition metal catalysts have been developed to control the chemo- and regioselectivity of these transformations on the 1,3-diyne system.
| Transformation | Catalyst System | Selective Reaction Site | Product Type |
| Hydroarylation | Co(OAc)₂ / KOAc | Internal Alkyne | Conjugated Enyne |
| Hydrophenylation | [PdCl₂(PPh₃)₂] | Internal/Terminal | Phenylated Enyne/Diene |
| Alkoxycarbonylation | Pd(OAc)₂ / Neolephos | Internal/Terminal | α,β-Unsaturated Ester |
| Hydrothiolation | In(NTf₂)₃ | Terminal Alkyne | Vinyl Sulfide |
This table summarizes representative catalytic transformations applied to 1,3-diyne systems, indicating the catalyst, the site of reaction selectivity, and the resulting product class. mdpi.com
For instance, cobalt-catalyzed hydroarylation of disubstituted diynes with picolinamides proceeds with high regioselectivity to afford conjugated enynes. mdpi.com Similarly, palladium catalysts have been employed for the mono- and double alkoxycarbonylation of 1,3-diynes, leading to the stereoselective formation of substituted dienes. mdpi.com These catalytic advancements provide efficient pathways to complex molecular structures that would be difficult to access through traditional synthetic routes.
Strategies for Regioselective Synthesis and Functionalization
A primary challenge in the chemistry of unsymmetrical diynes like 1,3-octadiynylbenzene is controlling regioselectivity—directing a reaction to one of the two distinct alkyne units. The terminal alkyne is generally more sterically accessible and electronically different from the internal alkyne, providing a basis for selective functionalization.
Catalyst control is a key strategy for achieving regioselectivity. For example, in the indium-catalyzed hydrothiolation of terminal 1,3-diynes with thiols, the reaction was found to be completely regioselective, with the thiol adding exclusively to the terminal C≡C bond. mdpi.com This selectivity is attributed to the specific coordination of the catalyst with the terminal alkyne.
Another approach involves the use of directing groups on the aryl ring, which can position a catalyst proximal to one of the alkyne units, thereby favoring its reaction. While not extensively documented specifically for 1,3-octadiynylbenzene, this is a general and powerful strategy in organic synthesis.
The synthesis of unsymmetrical 1,3-diynes themselves also requires regioselective methods. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt, is a classic method for preparing unsymmetrical diynes. researchgate.net Modern variations of this reaction, along with palladium-catalyzed cross-coupling strategies, provide reliable routes to scaffolds like 1,3-octadiynylbenzene, setting the stage for their subsequent regioselective functionalization. researchgate.net
Theoretical and Computational Investigations of 1,3 Octadiynylbenzene Derivatives
Quantum Chemical Studies (e.g., Density Functional Theory - DFT) for Reaction Mechanisms
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms involving 1,3-octadiynylbenzene derivatives. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most probable reaction pathways.
For instance, in the context of cycloaddition reactions, a common reaction type for unsaturated systems like diynes, DFT can be used to distinguish between different possible mechanisms, such as concerted or stepwise pathways. The activation energies calculated for each step can reveal the rate-determining step of the reaction.
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Cycloaddition Reaction of a 1,3-Octadiynylbenzene Derivative
| Step | Transition State | Activation Energy (kcal/mol) |
| Initial Coordination | TS1 | 15.2 |
| C-C Bond Formation | TS2 | 25.8 |
| Ring Closure | TS3 | 12.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies.
Prediction and Elucidation of Reaction Pathways and Selectivity
Computational methods are instrumental in predicting and explaining the pathways and selectivity of chemical reactions. For 1,3-octadiynylbenzene derivatives, which possess multiple reactive sites, understanding regioselectivity and stereoselectivity is of paramount importance. Theoretical models can predict which isomers are likely to form under specific reaction conditions.
By analyzing the electronic structure of the reactants, such as the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can rationalize the observed selectivity. For example, in a 1,3-dipolar cycloaddition, the overlap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) often dictates the regiochemical outcome. Computational chemistry provides a quantitative measure of these orbital interactions, allowing for accurate predictions of product distribution.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For 1,3-octadiynylbenzene derivatives, this involves understanding how different substituents on the benzene (B151609) ring or modifications to the diyne chain influence the molecule's reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors. These descriptors, which can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., heat of formation), are calculated for a series of derivatives and then correlated with their experimentally determined reaction rates or equilibrium constants. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts.
Table 2: Example of Descriptors Used in Structure-Reactivity Modeling of 1,3-Octadiynylbenzene Derivatives
| Derivative (Substituent) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (Relative Rate) |
| -H | -6.5 | -0.8 | 0.5 | 1.0 |
| -NO2 | -7.2 | -1.5 | 4.2 | 5.8 |
| -OCH3 | -6.1 | -0.5 | 1.8 | 0.7 |
Note: This table presents hypothetical data to demonstrate the principles of structure-reactivity relationship modeling.
Electronic Structure and Spectroscopic Property Prediction (e.g., for Aggregation-Induced Emission Systems)
The prediction of electronic structure and spectroscopic properties is another area where computational chemistry provides invaluable insights. For molecules like 1,3-octadiynylbenzene derivatives, which are conjugated systems, understanding their electronic transitions is key to predicting their UV-Vis absorption and emission spectra.
A particularly interesting phenomenon observed in some conjugated molecules is Aggregation-Induced Emission (AIE). In AIE-active compounds, emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state. Computational studies, often using Time-Dependent DFT (TD-DFT), can help to elucidate the mechanism of AIE. These calculations can model the electronic states in both the isolated molecule and in aggregates, revealing how intermolecular interactions in the aggregated state restrict intramolecular motions (like rotations of phenyl rings) and open up radiative decay channels, leading to enhanced emission. acs.org
Theoretical predictions of spectroscopic properties are crucial for the design of new materials with specific optical characteristics, such as fluorescent probes and organic light-emitting diodes (OLEDs).
Table 3: Predicted Spectroscopic Properties for a Hypothetical AIE-active 1,3-Octadiynylbenzene Derivative
| State | Absorption Wavelength (nm) | Emission Wavelength (nm) | Oscillator Strength | Quantum Yield |
| Monomer (in solution) | 350 | - | 0.8 | <0.01 |
| Aggregate | 365 | 480 | 1.2 | 0.6 |
Note: The data presented is illustrative of the type of information generated from computational studies on AIE systems.
Q & A
Q. What are the key synthetic methodologies for preparing benzene derivatives with conjugated diyne substituents, such as 1,3-octadiynyl-benzene?
Synthesis of 1,3-octadiynyl-benzene typically involves cross-coupling reactions like Sonogashira or Cadiot-Chodkiewicz coupling. For example:
- Sonogashira Coupling : Aryl halides react with terminal alkynes in the presence of a palladium catalyst and copper iodide. The reaction requires precise stoichiometric control to avoid polymerization of the alkyne .
- Safety Considerations : Due to the high reactivity of alkynes, inert atmospheres (e.g., nitrogen) and low-temperature conditions are recommended to stabilize intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize 1,3-octadiynyl-benzene?
- NMR : The deshielding effect of the electron-withdrawing diyne groups on aromatic protons can be observed in H-NMR (δ ~7.5–8.0 ppm). C-NMR will show distinct signals for sp-hybridized carbons (~70–90 ppm) and aromatic carbons .
- IR Spectroscopy : Stretching vibrations for C≡C bonds appear at ~2100–2260 cm. However, overlapping signals from aromatic C-H stretches (~3000–3100 cm^{-1) require deconvolution software for accurate analysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of 1,3-octadiynyl-benzene?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets can model the conjugated π-system and predict frontier molecular orbitals (HOMO-LUMO gaps). Thermochemical data (e.g., ΔfH°gas) from NIST can validate computational enthalpy values .
- Challenges : The linear geometry of the diyne chain may introduce steric strain, requiring dispersion-corrected functionals (e.g., ωB97X-D) for accurate geometry optimization .
Q. How can researchers resolve contradictions between experimental and computational thermochemical data for highly unsaturated benzene derivatives?
- Error Analysis : Compare experimental ΔfH°gas (e.g., from calorimetry) with computed values. Discrepancies >5 kJ/mol suggest systematic errors, such as incomplete purification or side reactions .
- Case Study : For 1,3-difluorobenzene, NIST-reported ΔfH°gas (‑247 kJ/mol) showed a 3.2% deviation from DFT calculations, attributed to solvent effects in experiments .
Q. What strategies mitigate polymerization risks during the synthesis of 1,3-octadiynyl-benzene?
- Kinetic Control : Use low temperatures (0–5°C) and slow addition of reactants to favor monomer formation over oligomers.
- Stabilization Agents : Additives like 2,6-di-tert-butylpyridine can suppress acid-catalyzed side reactions .
Data-Driven Research Questions
Q. How do steric and electronic effects influence the reactivity of 1,3-octadiynyl-benzene in Diels-Alder reactions?
- Electronic Effects : The electron-deficient diyne group enhances reactivity as a dienophile. Substituent effects can be quantified using Hammett σ values.
- Steric Effects : Bulky substituents on the benzene ring reduce reaction rates by ~40% due to hindered orbital overlap, as shown in comparative studies with 1,3-butadiynyl derivatives .
Q. What are the best practices for handling air- and moisture-sensitive intermediates in diyne-functionalized benzene synthesis?
- Schlenk Techniques : Use vacuum/inert gas manifolds for transferring sensitive reagents.
- Real-Time Monitoring : In situ FT-IR or Raman spectroscopy can detect intermediate degradation, enabling rapid adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
